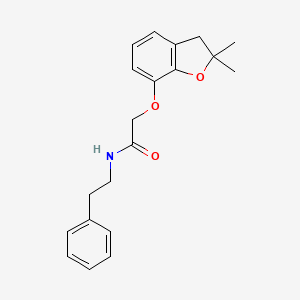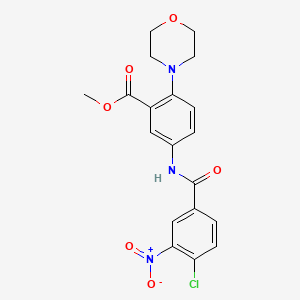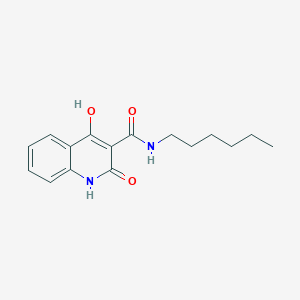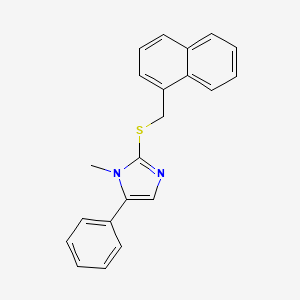![molecular formula C19H13ClN4O4S B11278535 2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B11278535.png)
2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C₂₁H₁₉ClN₄O₂S , is a fascinating member of the benzofuran family. Its structure features a benzofuran ring fused with a 1,2,4-triazole ring, a chloro-substituted benzene ring, and a nitrophenyl group. The compound’s systematic name is quite a mouthful, so let’s refer to it as Compound X for simplicity .
Preparation Methods
Synthetic Routes: Compound X can be synthesized through various routes. One common method involves the reaction of a chloro-substituted benzofuran with a 1,2,4-triazole thiol. The resulting thioether intermediate undergoes further transformations to yield Compound X.
Reaction Conditions: The synthetic process typically involves refluxing the reactants in an appropriate solvent (such as dimethyl sulfoxide, DMSO) under controlled temperature conditions. Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production: While Compound X is not produced on an industrial scale, its synthesis can be scaled up using batch or continuous-flow processes. due to its specialized applications, it remains primarily a research compound.
Chemical Reactions Analysis
Reactivity: Compound X exhibits interesting reactivity due to its diverse functional groups. It can participate in various reactions, including:
Oxidation: Oxidative transformations of the thioether group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the chloro-substituted benzofuran position.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution using strong bases like sodium hydroxide (NaOH).
Major Products: The oxidation of the thioether group yields sulfoxide or sulfone derivatives, while reduction of the nitro group produces an amino compound.
Scientific Research Applications
Compound X has garnered attention in various scientific fields:
Chemistry: As a versatile building block for designing novel molecules.
Biology: Investigating its potential as an enzyme inhibitor or ligand.
Medicine: Exploring its pharmacological properties, including anticancer effects.
Industry: Although not widely used, it may find applications in specialty chemicals.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of functional groups. Similar compounds include other benzofuran derivatives, but none precisely match its structure and reactivity.
Properties
Molecular Formula |
C19H13ClN4O4S |
|---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
2-[[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C19H13ClN4O4S/c1-23-18(17-9-12-7-13(20)5-6-16(12)28-17)21-22-19(23)29-10-15(25)11-3-2-4-14(8-11)24(26)27/h2-9H,10H2,1H3 |
InChI Key |
OGIZWUZFPBKJET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11278459.png)
![N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11278464.png)
![N-(3-Chloro-4-methylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11278474.png)
![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B11278476.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11278482.png)

![Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B11278491.png)
![2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11278498.png)


![2-{[1-(2-Hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11278508.png)

![[7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-nitrophenyl)methanone](/img/structure/B11278523.png)

